2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one is a complex organic compound that features a thiadiazole ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole with a suitable carbazole derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the inhibition of specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological systems are explored to understand its potential effects and mechanisms of action.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved can include signal transduction, metabolic processes, and other cellular activities .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: A simpler compound with a similar thiadiazole ring structure.
2-amino-5-ethyl-1,3,4-thiadiazole: Another derivative with an ethyl group attached to the thiadiazole ring.
5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides: Compounds with potent antioxidant and anticancer activity.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one is unique due to its combination of a thiadiazole ring and a carbazole moiety. This structure imparts specific chemical and biological properties that are not found in simpler thiadiazole derivatives.
Properties
Molecular Formula |
C17H14N4OS2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-carbazol-9-ylpropan-1-one |
InChI |
InChI=1S/C17H14N4OS2/c1-10(23-17-20-19-16(18)24-17)15(22)21-13-8-4-2-6-11(13)12-7-3-5-9-14(12)21/h2-10H,1H3,(H2,18,19) |
InChI Key |
FHENDIHUHBBIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2C3=CC=CC=C31)SC4=NN=C(S4)N |
Origin of Product |
United States |
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